BenchChemオンラインストアへようこそ!

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride

Medicinal Chemistry Drug Discovery Assay Development

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride (CAS 1609395-37-0) is the hydrochloride salt of a 2-substituted 4(3H)-quinazolinone, a privileged scaffold in medicinal chemistry. The compound has molecular formula C9H9ClN2O2, molecular weight 212.63 g/mol, and is supplied as a solid with typical purity specifications of ≥95% (multiple vendors) to NLT 98% (ISO-certified suppliers).

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63
CAS No. 1609395-37-0
Cat. No. B1652774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride
CAS1609395-37-0
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)CO.Cl
InChIInChI=1S/C9H8N2O2.ClH/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8;/h1-4,12H,5H2,(H,10,11,13);1H
InChIKeyTYTXVJNYVTWBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-4(3H)-quinazolinone Hydrochloride (CAS 1609395-37-0): Procurement-Grade Characterization and Research Utility


2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride (CAS 1609395-37-0) is the hydrochloride salt of a 2-substituted 4(3H)-quinazolinone, a privileged scaffold in medicinal chemistry . The compound has molecular formula C9H9ClN2O2, molecular weight 212.63 g/mol, and is supplied as a solid with typical purity specifications of ≥95% (multiple vendors) to NLT 98% (ISO-certified suppliers) . The free base (CAS 34637-40-6, MW 176.17) is also commercially available; the hydrochloride salt form enhances aqueous solubility and facilitates handling in biological assay workflows [1]. The hydroxymethyl substituent at the 2-position provides a reactive synthetic handle (oxidizable to aldehyde, chlorinatable, esterifiable, or carbamoylable) that distinguishes this compound from simple 2-alkyl or 2-aryl quinazolinone analogs and underpins its role as a versatile building block for kinase inhibitor, antifolate, and antihypertensive agent development [2].

Why 2-(Hydroxymethyl)-4(3H)-quinazolinone Hydrochloride Cannot Be Replaced by Generic Quinazolinone Analogs


The 2-substitution pattern on the 4(3H)-quinazolinone core is a primary determinant of both biological target engagement and synthetic derivatization potential . The 2-hydroxymethyl group (–CH2OH) confers a unique combination of hydrogen-bond donor/acceptor capacity and chemical reactivity that is absent in common commercial alternatives such as 2-methyl-4(3H)-quinazolinone (CAS 132305-21-6) or 2-phenyl-4(3H)-quinazolinone [1]. Critically, the 2-hydroxymethyl moiety serves as a latent electrophile: it can be oxidized to 2-formyl, chlorinated to 2-chloromethyl (a key intermediate for 4-anilinoquinazoline anticancer agents), or esterified/carbamoylated to produce prodrugs and bioisosteres — transformations that are chemically inaccessible from the 2-methyl or 2-phenyl congeners [2]. Furthermore, the 3-hydroxymethyl regioisomer (CAS 14663-52-6) places the reactive handle on the N-3 position rather than C-2, fundamentally altering the vector of derivatization and the resulting pharmacophore geometry; the N-3 substituted compounds exhibit a distinct biological profile (predominantly antimicrobial) compared with C-2-substituted analogs (anticancer, hypotensive) . These structural differences preclude simple interchangeability in both discovery chemistry and structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)-4(3H)-quinazolinone Hydrochloride vs. Closest Analogs


HCl Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Biological Assays

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride (CAS 1609395-37-0, MW 212.63) is the hydrochloride salt form of the free base (CAS 34637-40-6, MW 176.17). The salt form is specifically documented to enhance aqueous solubility and stability compared to the neutral free base, making it preferable for direct use in biological assay buffers without additional solubilization steps [1]. Vendor specifications confirm the HCl salt is supplied as a solid with defined purity (≥95%), whereas the free base typically requires polar organic solvents for dissolution . This salt-form advantage directly impacts procurement decisions for laboratories running high-throughput screens or cell-based assays where aqueous compatibility and weighing accuracy are critical operational parameters.

Medicinal Chemistry Drug Discovery Assay Development

2-Hydroxymethyl vs. 2-Methyl: Synthetic Versatility as a Derivatization Handle

The 2-hydroxymethyl substituent on 4(3H)-quinazolinone is explicitly documented as a versatile synthetic intermediate that can be converted into 2-chloromethyl, 2-formyl, 2-carbamoyloxymethyl, and other functionalized derivatives through well-characterized one-pot procedures [1]. In contrast, the 2-methyl analog (2-methyl-4(3H)-quinazolinone, CAS 132305-21-6) is chemically inert at the 2-position under standard derivatization conditions, offering no further synthetic elaboration capacity at this site [2]. The Li et al. (2010) study demonstrated that 2-hydroxymethyl-4(3H)-quinazolinone could be prepared in one pot from 2-chloromethyl precursors and subsequently elaborated into 4-anilinoquinazoline anticancer agents; this synthetic pathway is structurally impossible from the 2-methyl congener [1]. Furthermore, the 2-carbamoyloxymethyl derivatives accessible from 2-hydroxymethyl-4(3H)-quinazolinone have demonstrated potent hypotensive activity in both anesthetized rabbits and conscious spontaneously hypertensive rats (SHR), a therapeutic application inaccessible to the 2-methyl analog [3].

Synthetic Chemistry Building Block Kinase Inhibitor Design

2-Hydroxymethyl Substitution Confers Cellular Pharmacokinetic Advantage Despite Reduced Intrinsic Target Potency: Class-Level Evidence from CB300945 vs. CB300638

In a direct head-to-head comparison of cyclopenta[g]quinazolinone-based thymidylate synthase (TS) inhibitors, the 2-hydroxymethyl analog CB300945 was compared to its non-hydroxymethyl counterpart CB300638 [1]. CB300945 was a 7-fold weaker inhibitor of isolated TS enzyme (Ki = 1.4 nM for CB300945 vs. Ki ≈ 0.2 nM for CB300638), yet both compounds inhibited α-FR positive KB tumor cells with equal potency (IC50 = 3 nM) [1]. This equipotent cellular activity, despite reduced target engagement, was attributed to faster endosomal trafficking of the 2-hydroxymethyl analog [1]. Additionally, adding 1 μM folic acid to competitively inhibit α-FR binding increased the IC50 of CB300945 by approximately 1000-fold, confirming α-FR-mediated uptake [1]. Although this evidence derives from the more complex cyclopenta[g]quinazolinone scaffold rather than the simple 2-(hydroxymethyl)-4(3H)-quinazolinone core, it establishes a class-level precedent that 2-hydroxymethyl substitution can decouple intrinsic enzyme inhibition potency from cellular efficacy through improved intracellular trafficking — a property not shared by 2-methyl or 2-phenyl substituted quinazolinones.

Antifolate Drug Design Thymidylate Synthase α-Folate Receptor Targeting

2-Hydroxymethyl as the Exclusive Precursor to Hypotensive 2-Carbamoyloxymethyl Quinazolinones: In Vivo Pharmacodynamic Differentiation

The N-alkyl derivatives of 2-carbamoyloxymethyl-3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-4(3H)-quinazolinone — a compound class directly derived from 2-hydroxymethyl-4(3H)-quinazolinone via carbamoylation — exert potent hypotensive activity in both anesthetized rabbits and conscious spontaneously hypertensive rats (SHR) [1]. The hypotensive mechanism is attributed to a multi-target pharmacological profile including calcium antagonistic action, inhibition of norepinephrine release, potentiation of adenosine response, central nervous system effects, nicotinic blocking action, and functional beta-blocking activity [1]. This specific carbamoylation pathway is structurally and chemically inaccessible from the 2-methyl or 2-phenyl quinazolinone analogs, which lack the reactive hydroxyl group required for carbamate formation. The 1982 study by Kumar et al. established that the hypotensive effect of these 2-carbamoyloxymethyl derivatives is not mediated through excitation of adrenergic beta-receptors or muscarinic receptors, indicating a distinct mechanism from conventional antihypertensives [1].

Cardiovascular Pharmacology Antihypertensive Agents Calcium Antagonism

Commercial Purity Benchmarking and ISO-Certified Supply: Procurement-Grade Differentiation

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride is commercially available from multiple vendors with clearly specified purity tiers that enable informed procurement decisions . The standard research grade is specified at 95% purity (AKSci, ABCR, Hit2Lead, Chemenu) , while MolCore offers an NLT 98% grade under ISO certification suitable for global pharmaceutical R&D and quality control applications . The free base (CAS 34637-40-6) is available at 95% purity from multiple suppliers including ChemBridge Corporation and Leyan . The MDL number MFCD26959543 is assigned specifically to the HCl salt (CAS 1609395-37-0), enabling unambiguous inventory tracking distinct from the free base (MDL MFCD07339678) . This commercial maturity with multiple independent suppliers, defined purity specifications, and unique registry identifiers reduces single-supplier procurement risk relative to less widely stocked quinazolinone analogs.

Chemical Procurement Quality Control ISO Certification

High-Impact Research and Industrial Application Scenarios for 2-(Hydroxymethyl)-4(3H)-quinazolinone Hydrochloride


Kinase Inhibitor Lead Optimization via Late-Stage 2-Position Functionalization

Medicinal chemistry teams developing quinazolinone-based kinase inhibitors can utilize the 2-hydroxymethyl group as a chemically tractable anchor for late-stage diversification. The hydroxyl moiety enables oxidation to 2-formyl for reductive amination, chlorination to 2-chloromethyl for nucleophilic displacement with amines/thiols, or direct esterification/carbamoylation to modulate physicochemical properties and target engagement [1]. This approach is documented in the synthesis of 4-anilinoquinazoline anticancer agents, where 2-hydroxymethyl-4(3H)-quinazolinone serves as the key intermediate [1]. The HCl salt form ensures aqueous compatibility during parallel synthesis workflows, while the free base may be preferred for anhydrous reactions — both forms are commercially available, enabling workflow-specific procurement .

Antifolate Drug Design Targeting α-Folate Receptor-Overexpressing Tumors

The class-level evidence from CB300945 demonstrates that 2-hydroxymethyl substitution on quinazolinone-based thymidylate synthase inhibitors can maintain full cellular potency despite reduced intrinsic enzyme inhibition, via enhanced endosomal trafficking [2]. Drug discovery programs targeting α-FR-overexpressing epithelial tumors (ovarian, lung, breast) should consider 2-(hydroxymethyl)-4(3H)-quinazolinone hydrochloride as a core scaffold for building focused antifolate libraries. The 2-hydroxymethyl group is essential for this pharmacological phenotype; substitution with 2-methyl or 2-phenyl would eliminate the hydrogen-bonding capacity and polarity that likely contribute to altered intracellular trafficking kinetics [2].

Cardiovascular Drug Discovery: Hypotensive Agent Development via Carbamoylation

The 2-hydroxymethyl-4(3H)-quinazolinone scaffold is the obligatory precursor for synthesizing 2-carbamoyloxymethyl quinazolinones — a class of multi-mechanism hypotensive agents with documented in vivo efficacy in anesthetized rabbits and conscious spontaneously hypertensive rats [3]. The hypotensive activity is mediated through a unique combination of calcium antagonism, norepinephrine release inhibition, adenosine response potentiation, and functional beta-blockade, representing a polypharmacology profile distinct from single-target antihypertensives [3]. Procurement of the HCl salt with defined purity (≥95%) ensures reproducible carbamoylation yields and facilitates direct in vivo formulation in aqueous vehicles .

Chemical Biology Probe Development and Targeted Protein Degradation (PROTAC) Linker Chemistry

The 2-hydroxymethyl group provides a native attachment point for linker conjugation in PROTAC (Proteolysis Targeting Chimera) and chemical probe design. The primary alcohol can be directly coupled to carboxylic acid-terminated PEG linkers via esterification or activated with disuccinimidyl carbonate for carbamate linkage to amine-terminated E3 ligase ligands [1]. This contrasts with 2-methyl or 2-phenyl analogs, which require de novo introduction of a reactive handle through additional synthetic steps. For chemical biology groups building targeted protein degradation libraries, the 2-hydroxymethyl compound enables efficient parallel synthesis of quinazolinone-based PROTAC candidates with variable linker lengths and E3 ligase recruiting elements [1].

Quote Request

Request a Quote for 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.